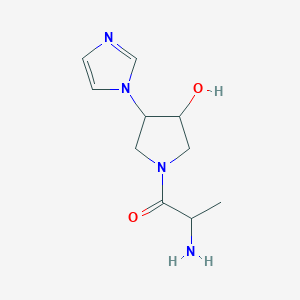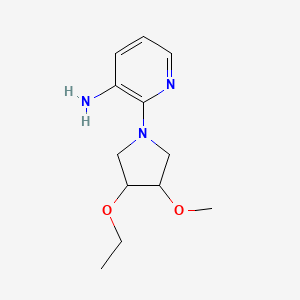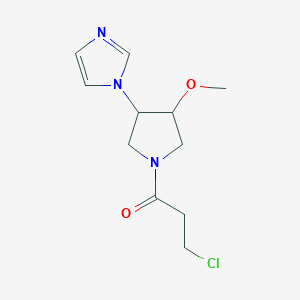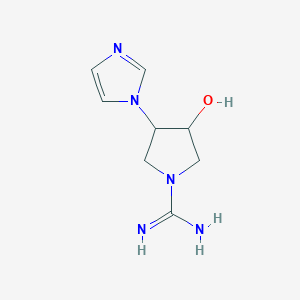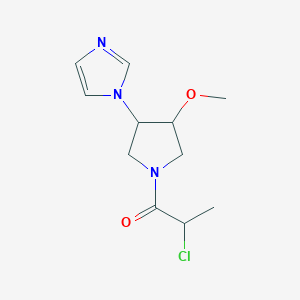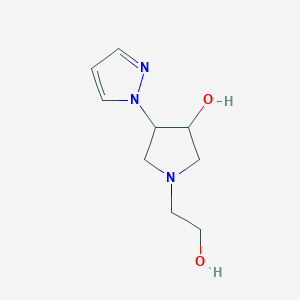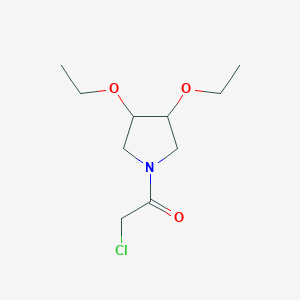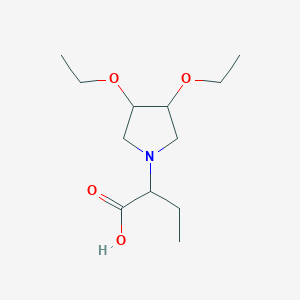
氮杂环丁-3-基(3-(乙氧甲基)吡咯烷-1-基)甲酮
描述
Azetidin-3-yl(3-(ethoxymethyl)pyrrolidin-1-yl)methanone, also known as AEMPM, is a novel synthetic molecule with a wide range of applications in scientific research. AEMPM is a small, highly lipophilic molecule that has been used in a variety of studies due to its ability to easily penetrate cell membranes. AEMPM has been found to have potential therapeutic applications in numerous areas, including neurodegenerative diseases, cancer, and cardiovascular diseases.
科学研究应用
合成与结构分析
- 新颖的合成方法:研究已经证明了氮杂环酮和相关化合物的创新合成方法。例如,一项研究概述了 2-烷氧基-5-氨基-2-戊烯酸甲酯向 3-氧代哌啶-2-酮的转化,展示了从更简单的氮杂环酮衍生物合成复杂结构的途径 (Dejaegher、D’hooghe 和 Kimpe,2008 年).
- 晶体结构测定:另一项研究重点关注具有氮杂环酮环的化合物的晶体结构,突出了分子间的相互作用,这些相互作用可以为设计用于各种应用的新分子提供信息 (Kamala 等,2008 年).
催化与合成应用
- 催化不对称加成:合成化学中一个显着的应用涉及使用对映纯氮杂环-2-基衍生物作为不对称加成有机锌试剂到醛的催化剂,展示了高对映选择性和产生手性分子的潜力 (Wang 等,2008 年).
生物活性与潜在应用
- 抗菌和抗结核活性:一些研究集中于合成氮杂环酮类似物并评估其抗菌和抗结核活性。这些化合物已针对各种细菌和真菌菌株进行了测试,表明作为开发新型抗菌和抗结核药物的先导化合物的潜力 (Chandrashekaraiah 等,2014 年).
化学表征与性质
- 光谱和结构表征:几项研究通过全面的光谱表征提供了对氮杂环酮衍生物的化学结构和性质的见解,这对于理解它们的反应性和在药物化学中的潜在应用至关重要 (Singh、D’hooghe 和 Kimpe,2008 年).
属性
IUPAC Name |
azetidin-3-yl-[3-(ethoxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-2-15-8-9-3-4-13(7-9)11(14)10-5-12-6-10/h9-10,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFWCXZQIANLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(3-(ethoxymethyl)pyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



